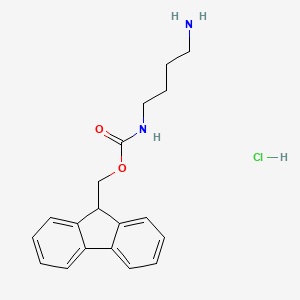

(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride

説明

(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

“(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride” is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which plays a crucial role in the formation of peptides and proteins.

Mode of Action

The compound interacts with its target, the amine group, by forming a carbamate linkage. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride . The resulting fluorenylmethoxycarbonyl (Fmoc) carbamate protects the amine from unwanted reactions during peptide synthesis .

Pharmacokinetics

For example, it is known to have high gastrointestinal absorption and is a substrate for P-glycoprotein .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, it is sensitive to moisture and heat . Therefore, it is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help maintain the stability and efficacy of the compound.

生物活性

(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride, also known as N-Fmoc-1,4-diaminobutane hydrochloride, is a chemical compound with the molecular formula and a CAS number of 321660-77-9. This compound is primarily utilized in organic synthesis and biochemical research, particularly as a protecting group for amines in peptide synthesis. Its unique structure allows it to stabilize reactive amine groups, thus preventing unwanted side reactions during chemical synthesis.

The biological activity of this compound is largely attributed to its role as a protecting group in peptide synthesis. By forming a stable bond with the amine group, it inhibits the participation of the amine in side reactions, which is crucial for the selective synthesis of complex biomolecules. This stabilization is particularly important in the context of enzyme mechanisms and protein interactions.

Applications in Research

- Peptide Synthesis : It is widely used as a protecting group for amines during peptide synthesis, allowing for precise control over reaction conditions and improving yields.

- Biological Studies : The compound aids in studying enzyme mechanisms and protein interactions by providing a means to selectively modify amino acids without affecting their reactivity.

- Pharmaceutical Development : It plays a significant role in drug design and delivery systems, where controlled release of active pharmaceutical ingredients is necessary.

Toxicity and Safety

The compound carries safety warnings, including potential irritations upon contact with skin or eyes. Precautionary measures include using protective equipment when handling the substance to minimize exposure risks.

Case Studies

- Synthesis Optimization : A study demonstrated that optimizing reaction conditions for synthesizing this compound can significantly enhance yield and purity. The use of triethylamine as a base and dichloromethane as a solvent was found to be effective.

- Biological Evaluation : In vitro studies evaluated the compound's interaction with various enzymes, revealing its potential as an inhibitor for certain proteases, which could be beneficial in therapeutic applications targeting enzyme-related diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 346.85 g/mol |

| CAS Number | 321660-77-9 |

| Storage Conditions | Room temperature |

| Hazard Class | Warning |

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form fluorenone derivatives.

- Reduction : Reduction reactions yield primary amines.

- Substitution : Substitution reactions can occur where the fluorenyl group is replaced by other functional groups.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2.ClH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRHSAILHBJRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。